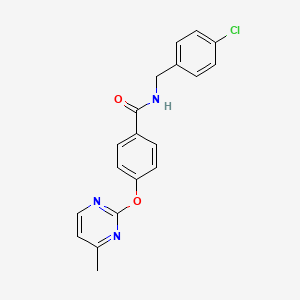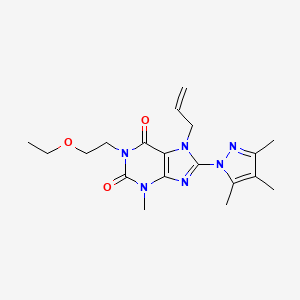
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BAY 41-2272 belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have vasodilatory, anti-inflammatory, and anti-proliferative effects.
Aplicaciones Científicas De Investigación
Catalytic Applications in Oxidation Reactions
One of the applications of related sulfonamide compounds is in catalysis, specifically in the oxidation of olefins. For instance, 4-tert-Butylbenzenesulfonamide-substituted iron phthalocyanine has been designed considering solubility and stability, which are crucial for potential oxidation catalysts. This compound exhibits remarkable stability under oxidative conditions and has been used in the oxidation of cyclohexene and styrene, leading to the formation of allylic ketone and benzaldehyde, respectively (Umit Işci et al., 2014).
Crystal Structure Analysis
In crystallography, the reaction between 4-tert-butylphenyl sulfonyl chloride and various amines has led to the formation of compounds like 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. These compounds have been analyzed for their crystal structure, revealing extensive π–π interactions and nearly linear intermolecular N–H···N hydrogen bonds, which are significant for understanding molecular interactions and designing new materials (K. Balu & R. Gopalan, 2013).
Bioactivity and Pharmaceutical Applications
Sulfonamide derivatives have been studied for their bioactivity, including their inhibitory effects on carbonic anhydrase enzymes, which are significant for developing treatments for conditions such as glaucoma, epilepsy, and cancer. For example, 4-(2-substituted hydrazinyl)benzenesulfonamides have shown potent inhibition against human carbonic anhydrase isoenzymes, indicating their potential as therapeutic agents (H. Gul et al., 2016).
Propiedades
IUPAC Name |
4-tert-butyl-N-(2-cyanophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)14-8-10-15(11-9-14)22(20,21)19-16-7-5-4-6-13(16)12-18/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYICZKGWVKXVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2731913.png)
![Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2731914.png)
![N-[[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2731915.png)
![methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2731919.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2731921.png)


![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2731925.png)
![tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B2731926.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2731928.png)
